molecular formula C21H23N3O3S B2892784 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine CAS No. 1775400-85-5

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine

Cat. No.: B2892784
CAS No.: 1775400-85-5
M. Wt: 397.49
InChI Key: DQDCVSCKWIXTQC-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with two key functional groups:

  • 1,2,4-Oxadiazole moiety: Linked to a 4-methoxyphenyl group at position 3 and a methyl group at position 5, forming the side chain.
  • 3-Thienylacetyl group: Attached to the piperidine nitrogen, contributing to its unique electronic and steric properties.

The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the 4-methoxyphenyl group enhances lipophilicity and π-π stacking interactions. The thienylacetyl substituent introduces sulfur-based interactions and conformational flexibility .

Properties

IUPAC Name

1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-26-18-4-2-17(3-5-18)21-22-19(27-23-21)12-15-6-9-24(10-7-15)20(25)13-16-8-11-28-14-16/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDCVSCKWIXTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine typically involves multiple steps, starting from readily available starting materialsCommon synthetic routes may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under specific conditions such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Target Activity Reference
Target Compound Piperidine 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl; 3-thienylacetyl Undisclosed (Potential CNS or oncology) N/A (Theoretical analysis based on analogs)
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl Piperidine 3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl N/A Improved solubility, no antiproliferative activity
Antiproliferative Piperidine-1-carboxamides Piperidine Oxadiazole + carboxamide DU-145 cells GI₅₀ = 1–5 µM
JW74 Triazole 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ylmethylthio β-catenin/AXIN2 Enhances cisplatin sensitivity (IC₅₀ reduction by 50%)
CRBP1 Inhibitor Piperidine Diphenylmethyl-oxadiazole; methoxymethyl CRBP1 Ki < 100 nM

Biological Activity

The compound 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O2C_{15}H_{19}N_{3}O_{2} with a molecular weight of 273.34 g/mol. The compound features a piperidine ring substituted with a thienylacetyl group and an oxadiazole moiety linked to a methoxyphenyl group.

PropertyValue
Molecular FormulaC15H19N3O2C_{15}H_{19}N_{3}O_{2}
Molecular Weight273.34 g/mol
CAS Number1622069-60-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Tubulin Binding : Similar to colchicine, compounds with oxadiazole moieties exhibit the ability to bind to tubulin, inhibiting polymerization and subsequently affecting cell division. This mechanism has been documented in several studies where derivatives showed significant cytotoxic effects against cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .
  • Antioxidant Activity : The presence of methoxy groups in the structure may enhance antioxidant properties, reducing oxidative stress in cells. This can lead to protective effects against various diseases associated with oxidative damage .

Biological Activity and Therapeutic Applications

Research indicates that This compound exhibits several biological activities:

  • Antitumor Activity : In vitro studies have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The IC50 values reported are comparable to those of established chemotherapeutic agents .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Neuroprotective Effects : Research has indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of various derivatives on leukemia SR cells and found that compounds similar to this compound exhibited IC50 values as low as 0.05 μM, demonstrating potent antitumor activity .
  • Inflammation Model : In an animal model of inflammation, the compound showed a significant reduction in edema and inflammatory markers when administered at therapeutic doses .

Q & A

Q. What are the optimal synthetic routes for 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine, and how can reaction conditions be optimized?

Answer: The synthesis involves constructing the 1,2,4-oxadiazole ring and piperidine scaffold. Key steps include:

  • Oxadiazole formation : Reacting amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or CDI) .
  • Piperidine functionalization : Alkylation or acylation reactions, such as introducing the 3-thienylacetyl group via nucleophilic substitution or coupling reactions (e.g., using EDC/HOBt for amide bond formation) .
  • Optimization : Control temperature (60–80°C for oxadiazole cyclization) and solvent polarity (e.g., DMF for solubility of aromatic intermediates). Monitor by TLC or HPLC for intermediate purity .

Q. Table 1: Common Reaction Conditions

StepReagents/ConditionsYield RangeKey Challenges
Oxadiazole formationPOCl₃, 80°C, 12h50–70%Byproduct formation due to incomplete cyclization
Piperidine alkylationK₂CO₃, DMF, 60°C60–80%Steric hindrance at piperidine N-position

Q. What analytical techniques are most reliable for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy group at 4.3 ppm, thienyl protons at 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (SHELX software is widely used for refinement ).
  • HRMS : Confirm molecular formula (e.g., C₂₁H₂₂N₃O₃S requires exact mass 396.1382).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature may enhance interactions with biological targets .
  • Molecular Dynamics (MD) : Simulate binding modes with enzymes (e.g., cytochrome P450) to assess metabolic stability. Use software like Gaussian or ORCA with hybrid functionals (e.g., B3LYP) for accuracy .

Q. Table 2: DFT-Calculated Properties

PropertyValueSignificance
HOMO (eV)-6.2Indicates susceptibility to oxidation
LUMO (eV)-1.8Suggests potential for charge-transfer interactions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Answer: Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Mitigation strategies:

  • Dose-response profiling : Test a broad concentration range (1 nM–100 µM) to identify IC₅₀/EC₅₀ values.
  • Orthogonal assays : Validate anticancer activity via both MTT (cell viability) and apoptosis markers (e.g., caspase-3 activation) .
  • Control for off-target effects : Use knockout cell lines or competitive binding assays to confirm specificity.

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) to enhance solubility. Calculate logP values (target <3) using software like MarvinSketch.
  • Metabolic stability : Replace labile groups (e.g., ester moieties) with bioisosteres (e.g., amides) to reduce CYP450-mediated degradation .
  • Prodrug design : Mask reactive sites (e.g., thienyl acetyl) with enzymatically cleavable protecting groups.

Q. How can crystallographic data inform the design of derivatives with enhanced activity?

Answer:

  • Intermolecular interactions : X-ray structures reveal hydrogen bonds between the oxadiazole N-atom and target residues (e.g., kinase active sites). Modify substituents to strengthen these interactions .
  • Torsional angles : Adjust substituent orientation (e.g., 4-methoxyphenyl group) to optimize binding pocket occupancy.

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be addressed?

Answer:

  • Purification : Replace column chromatography with recrystallization or fractional distillation for large batches.
  • Yield optimization : Use flow chemistry for exothermic reactions (e.g., oxadiazole cyclization) to improve safety and consistency .

Methodological Notes

  • Data interpretation : Cross-reference PubChem/DSSTox entries for physicochemical validation .
  • Ethical compliance : Adhere to non-therapeutic use guidelines until preclinical safety is established .

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